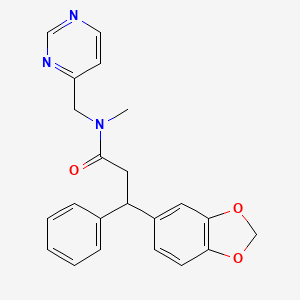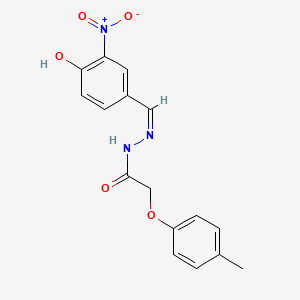![molecular formula C16H22ClNO3 B6028155 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to bind to sigma receptors and modulate their activity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride is complex and involves its binding to sigma receptors, which are located in various tissues throughout the body. Sigma receptors are involved in a wide range of physiological processes, including neurotransmission, cell proliferation, and apoptosis. This compound has been shown to modulate sigma receptor activity in a selective and dose-dependent manner, which may explain its diverse biological effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and induction of apoptosis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which may have implications for the treatment of chronic pain and inflammatory disorders.
实验室实验的优点和局限性
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of new sigma receptor ligands with improved pharmacological properties, the investigation of its potential as a therapeutic agent for neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or toxicity.
合成方法
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride can be synthesized through a multistep process involving the reaction of 4-(2-ethoxyphenoxy)but-2-yn-1-ol with morpholine in the presence of a catalyst, followed by purification and recrystallization. The final product is obtained as a white crystalline powder with a melting point of 155-157°C.
属性
IUPAC Name |
4-[4-(2-ethoxyphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-19-15-7-3-4-8-16(15)20-12-6-5-9-17-10-13-18-14-11-17;/h3-4,7-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFRPNAXWYUYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(methoxycarbonyl)-1-(propionylamino)ethyl]amino}thiophene-3-carboxylate](/img/structure/B6028081.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-ethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6028085.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![4-(benzyloxy)-N-[6-bromo-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6028125.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)